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molecular formula C15H16N4O2S B8465377 tert-butyl 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)thiazol-4-ylcarbamate

tert-butyl 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)thiazol-4-ylcarbamate

Cat. No. B8465377
M. Wt: 316.4 g/mol
InChI Key: DILYWOFKKDDIJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07514448B2

Procedure details

A mixture of 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)-thiazole-4-carboxylic acid (3 g, 12.24 mmol), diphenylphosphoryl azide (4.4 g, 15.91 mmol) and Et3N (4 mL) in tertiary butanol (100 mL) was refluxed for 2 h and cooled to room temperature and concentrated. The residue was dissolved in EtOAC (10 mL) and insoluble material was filtered. The filtrate was chromatographed on silica gel (Biotage) eluting with EtOAc/hexane to give [2-(1H-pyrrolo[2,3-b]pyridin-3-yl)-thiazol-4-yl]-carbamic acid tert-butyl ester as a off white solid (1.8 g, 46%); Mass Spec; MS 317 (M+1); 1H NMR(DMSO-d6,500 MHz) 12.19 (s,1H), 10.15(s,1H), 8.57(dd,1H),8.32(dd,1H), 8.12(d,1H), 7.23(dd,1H), 7.03(s,1H), 1.49(s,9H).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[C:5]2=[N:6][CH:7]=[CH:8][CH:9]=[C:4]2[C:3]([C:10]2[S:11][CH:12]=[C:13](C(O)=O)[N:14]=2)=[CH:2]1.C1(P(N=[N+]=[N-])(C2C=CC=CC=2)=[O:25])C=CC=CC=1.CC[N:37]([CH2:40]C)CC.[C:42]([OH:46])([CH3:45])([CH3:44])[CH3:43]>>[C:42]([O:46][C:40](=[O:25])[NH:37][C:13]1[N:14]=[C:10]([C:3]2[C:4]3[C:5](=[N:6][CH:7]=[CH:8][CH:9]=3)[NH:1][CH:2]=2)[S:11][CH:12]=1)([CH3:45])([CH3:44])[CH3:43]

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
N1C=C(C=2C1=NC=CC2)C=2SC=C(N2)C(=O)O
Name
Quantity
4.4 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]
Name
Quantity
4 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)(C)(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 2 h
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in EtOAC (10 mL) and insoluble material
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was chromatographed on silica gel (Biotage)
WASH
Type
WASH
Details
eluting with EtOAc/hexane

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(NC=1N=C(SC1)C1=CNC2=NC=CC=C21)=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 g
YIELD: PERCENTYIELD 46%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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